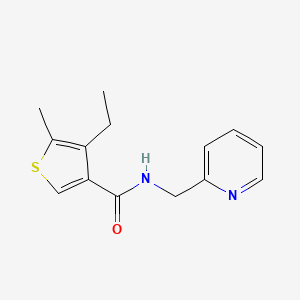![molecular formula C14H14N2O5 B5179744 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5179744.png)
5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole, also known as DMNI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of isoxazole derivatives and has shown promising results in various areas of research, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole is not fully understood, but it is thought to involve the modulation of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is regulated by a range of receptors, including the N-methyl-D-aspartate (NMDA) receptor. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to bind to the NMDA receptor and modulate its activity, which may underlie its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole can modulate the activity of glutamate receptors, inhibit the growth of bacterial and fungal strains, and reduce inflammation. In vivo studies have shown that 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole can improve cognitive function and protect against neurodegeneration in animal models.
実験室実験の利点と制限
One of the main advantages of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole is also relatively stable and can be stored for extended periods without significant degradation. However, 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole. One area of interest is the development of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the neuroprotective and cognitive-enhancing effects of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole in human clinical trials. Finally, the antimicrobial and anti-inflammatory effects of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole may have potential applications in the development of new therapeutics for infectious and inflammatory diseases.
合成法
The synthesis of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole involves the reaction of 2,5-dimethoxybenzaldehyde and nitromethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate is then subjected to a cyclization reaction with methyl isoxazole-4-carboxylate to yield 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole. The synthesis of 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been extensively studied for its potential applications in scientific research. In the field of neuroscience, 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to modulate the activity of glutamate receptors, which are important for synaptic plasticity and learning and memory processes. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of pharmacology, 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been studied for its potential as a drug candidate. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has been shown to have antimicrobial activity against a range of bacterial and fungal strains, which may have applications in the treatment of infectious diseases. 5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory disorders such as arthritis.
特性
IUPAC Name |
5-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-9-14(16(17)18)13(21-15-9)6-4-10-8-11(19-2)5-7-12(10)20-3/h4-8H,1-3H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYPRCDUBACSSY-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5179680.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5179693.png)

![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]acrylonitrile](/img/structure/B5179720.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5179755.png)
![ethyl 5-[({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5179761.png)